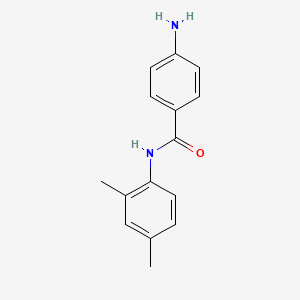

4-amino-N-(2,4-dimethylphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

It is structurally similar to procainamide , a Class IA antiarrhythmic agent, suggesting that it may also target voltage-gated sodium channels in the heart.

Mode of Action

If it acts similarly to Procainamide, it would bind to and inhibit the voltage-gated sodium channels, reducing the excitability and conductance of myocardium .

Biochemical Pathways

If its action is similar to procainamide, it would affect the cardiac action potential, specifically the rapid depolarization phase, by blocking sodium influx .

Pharmacokinetics

The pharmacokinetics of 4-amino-N-(2,4-dimethylphenyl)benzamide have been studied in rats . The compound was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .

Result of Action

If it acts similarly to procainamide, it would reduce the excitability and conductance of myocardium and suppress pulse formation in automatic ectopic foci .

生化分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules.

Cellular Effects

Compounds with similar structures have been shown to have effects on various types of cells and cellular processes .

Metabolic Pathways

One study suggests that a major route of metabolism for a similar compound is N-acetylation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzamide . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反应分析

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often amines or alcohols.

Substitution: The major products are substituted derivatives, where the amine group is replaced by an alkyl group.

科学研究应用

4-amino-N-(2,4-dimethylphenyl)benzamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, a Class IA antiarrhythmic agent.

Lidocaine: N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide, a local anesthetic and antiarrhythmic agent.

Uniqueness

4-amino-N-(2,4-dimethylphenyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential pharmacological uses set it apart from other similar compounds .

生物活性

4-amino-N-(2,4-dimethylphenyl)benzamide, a compound with the molecular formula C₁₅H₁₆N₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

The compound features an amino group and a benzamide functional group, which are critical for its biological activity. The structural configuration allows for interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. Notably, studies have shown that related compounds can inhibit the Bcr-Abl and HDAC1 pathways, which are crucial in cancer cell proliferation. For instance:

- Inhibition of Bcr-Abl : Compounds similar to this compound have demonstrated potent inhibition against the Bcr-Abl fusion protein in human leukemia cell lines such as K562.

- HDAC Inhibition : The compound's analogs have been shown to act as dual inhibitors targeting both Bcr-Abl and HDAC, leading to reduced cell viability in prostate cancer cell lines like DU145.

Anticonvulsant Activity

A significant study focused on the anticonvulsant properties of related compounds revealed that this compound exhibits activity against maximal electroshock-induced seizures (MES). Key findings include:

- ED50 and TD50 Values : The effective dose (ED50) for anticonvulsant activity was found to be approximately 28.6 μmol/kg, while the toxic dose (TD50) was 96.3 μmol/kg in mice. This resulted in a protective index (PI) of 3.36, indicating a favorable safety profile compared to other anticonvulsants .

- Seizure Threshold Increase : The compound also increased seizure thresholds in animal models, suggesting potential for further development as an anticonvulsant agent .

The mechanisms underlying the biological activities of this compound involve interaction with key cellular pathways:

- Inhibition of DNA Methyltransferases : Analogous compounds have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in gene expression regulation. This inhibition can lead to reactivation of silenced genes associated with tumor suppression .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound and its related compounds:

| Compound Name | Structure | Biological Activity | EC50/IC50 Values |

|---|---|---|---|

| This compound | C₁₅H₁₆N₂O | Anticancer, Anticonvulsant | ED50: 28.6 μmol/kg |

| 2-amino-N-(2,6-dimethylphenyl)benzamide | C₁₅H₁₆N₂O | Antiepileptic | PI: >51 |

| N-(2-Aminophenyl)thiazole-5-carboxamide | C₁₃H₁₂N₂O₂S | Dual inhibitor targeting Bcr-Abl and HDAC | EC50: 0.9 μM (against DNMT3A) |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various benzamide derivatives on cancer cell lines. It was found that those with structural similarities to this compound showed promising results in reducing cell viability and inducing apoptosis in breast cancer models .

- Neurotoxicity Assessment : Neurotoxicological studies highlighted that while exhibiting anticonvulsant properties, the compound maintained a relatively high threshold for toxicity compared to established antiepileptic drugs like phenytoin .

属性

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBFYZYNSVTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。